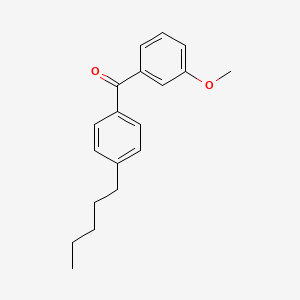

3-Methoxy-4'-n-pentylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

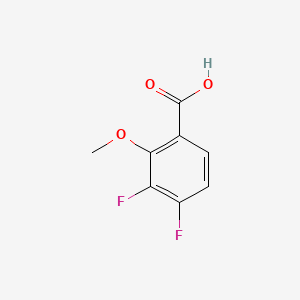

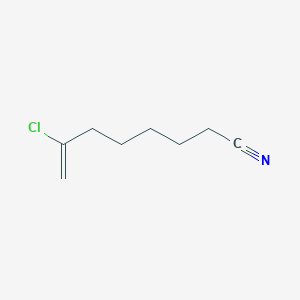

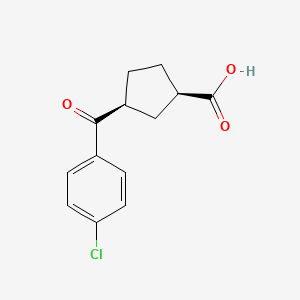

3-Methoxy-4’-n-pentylbenzophenone, also known as MBB, is a compound with the molecular formula C19H22O2 . It has a molecular weight of 282.38 . This compound is highly relevant in the field of chemistry due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular structure of 3-Methoxy-4’-n-pentylbenzophenone is represented by the InChI code1S/C19H22O2/c1-3-4-5-7-15-10-12-16 (13-11-15)19 (20)17-8-6-9-18 (14-17)21-2/h6,8-14H,3-5,7H2,1-2H3 . This indicates the presence of 19 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms in the molecule.

Wissenschaftliche Forschungsanwendungen

UV Filter and Reproductive Toxicity Studies

3-Methoxy-4'-n-pentylbenzophenone, a compound related to benzophenone-3 (BP-3), is used as an ultraviolet filter in skincare products and as a food additive. Research has been focused on its potential impact on reproduction. Studies in humans suggest that high levels of BP-3 exposure might affect birth weights and gestational age, while animal studies indicate effects on reproductive functions and hormonal balances (Ghazipura et al., 2017).

Applications in Oligodeoxyribonucleotide Synthesis

The compound has been utilized in the synthesis of oligodeoxyribonucleotides. Its protective properties have proven effective in stabilizing nucleosides during the synthesis process, particularly for 2'-deoxycytidine, making it a valuable asset in genetic research and molecular biology applications (Mishra & Misra, 1986).

Role in Pharmaceutical Intermediate Synthesis

It serves as an important intermediate in pharmaceutical synthesis. For instance, it has been used to synthesize specific naphthalenecarboxylic acids, highlighting its versatility in the development of new pharmaceutical compounds (Yu Ma, 2000).

Dermal Administration and Metabolism Studies

Research involving benzophenone derivatives like 3-Methoxy-4'-n-pentylbenzophenone has been pivotal in understanding the dermal absorption and metabolism of such compounds in organisms. Studies on rats have provided insights into the pharmacokinetics and tissue distribution after dermal administration, which is crucial for evaluating the safety and efficacy of products containing such chemicals (Okereke et al., 1994).

Molecular Docking and Quantum Chemical Calculations

The compound has been a subject in molecular docking and quantum chemical studies. These studies provide crucial insights into the molecular structure, spectroscopic data, and biological effects, which are essential in drug design and material sciences (Viji et al., 2020).

Sensing Applications

Its analogues have been used in the development of fluorescent probes for sensing pH changes and metal cations. This has implications in environmental monitoring, biochemical assays, and medical diagnostics (Tanaka et al., 2001).

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-7-15-10-12-16(13-11-15)19(20)17-8-6-9-18(14-17)21-2/h6,8-14H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOJWPKJPIUGGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641477 |

Source

|

| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4'-n-pentylbenzophenone | |

CAS RN |

750633-68-2 |

Source

|

| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)